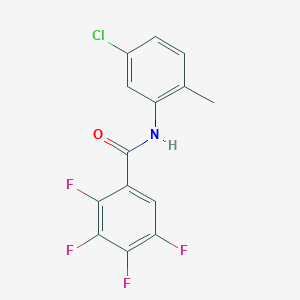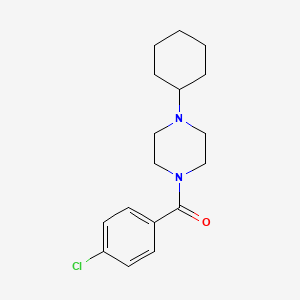
(4-CHLOROPHENYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE
Overview
Description
(4-Chlorophenyl)(4-cyclohexylpiperazino)methanone is a chemical compound that belongs to the class of diarylpiperazine derivatives. These compounds are known for their broad spectrum of therapeutic activities, including antiemetic, anticholinergic, urticaria sedation, anxiolytic, antiserotonergic, opioid agonist, and bradykinin antagonist properties
Preparation Methods
The synthesis of (4-chlorophenyl)(4-cyclohexylpiperazino)methanone typically involves several steps. One common method starts with the commercially available compound (4-chlorophenyl)(phenyl)methanone. The synthetic route includes the following steps :
Reduction: The keto compound (4-chlorophenyl)(phenyl)methanone is treated with sodium borohydride in methanol at room temperature to yield (4-chlorophenyl)(phenyl)methanol.
Chlorination: The resulting alcohol is then reacted with hydrochloric acid in the presence of calcium chloride to form 1-chloro-4-[chloro(phenyl)methyl]benzene.
Cyclization: Finally, the chlorinated intermediate is reacted with piperazine and potassium carbonate in tetrahydrofuran (THF) under reflux conditions to produce this compound.
Chemical Reactions Analysis
(4-Chlorophenyl)(4-cyclohexylpiperazino)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide, resulting in the formation of substituted derivatives.
Scientific Research Applications
(4-Chlorophenyl)(4-cyclohexylpiperazino)methanone has several scientific research applications:
Biology: The compound is studied for its potential effects on various biological pathways and receptors, particularly in the context of neurotransmission and receptor binding.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)(4-cyclohexylpiperazino)methanone involves its interaction with specific molecular targets and pathways. It primarily acts as an antagonist at histamine H1 receptors, thereby inhibiting the physiological effects of histamine, such as vasodilation and increased vascular permeability . Additionally, it may interact with other receptors, including serotonin and dopamine receptors, contributing to its anxiolytic and antipsychotic effects.
Comparison with Similar Compounds
(4-Chlorophenyl)(4-cyclohexylpiperazino)methanone can be compared with other similar compounds, such as:
Clocinizine: Another diarylpiperazine derivative with antihistaminic properties.
Chlorcyclizine: A first-generation antihistamine used to treat allergic reactions.
Levocetirizine: A more potent and selective antihistamine with fewer side effects compared to older antihistamines.
These compounds share similar pharmacophores but differ in their specific substitutions and pharmacokinetic profiles, which can influence their therapeutic efficacy and side effect profiles.
Properties
IUPAC Name |
(4-chlorophenyl)-(4-cyclohexylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c18-15-8-6-14(7-9-15)17(21)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h6-9,16H,1-5,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJFDVGHYZEEDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


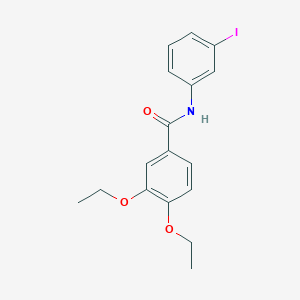
![(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B4590093.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B4590097.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4590103.png)
![Methyl 3-[(8-methoxy-2-methylquinolin-4-yl)amino]benzoate;hydrochloride](/img/structure/B4590110.png)
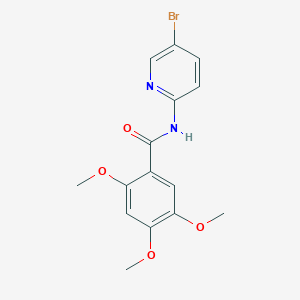
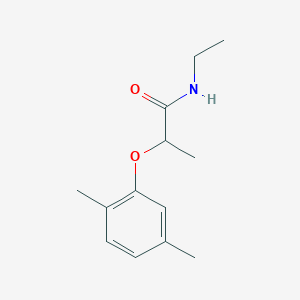
![2-(4-oxo-3-prop-2-enyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thi ophen-2-ylthio))-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4590129.png)
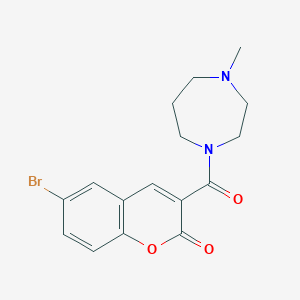
![N-(2,3-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4590141.png)
![N-{6-tert-butyl-3-[(2,4-dichlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4590147.png)
![2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4590169.png)
![Ethyl 2-(2,4-dichlorobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B4590175.png)
